molecular formula C21H27N3O3 B2791488 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1798490-69-3

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2791488
CAS No.: 1798490-69-3
M. Wt: 369.465
InChI Key: QXTGXRFLXSRAQQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a chemical compound with the CAS Number 1798623-32-1 . This complex molecule features a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core structure, which is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules . The core structure is substituted at the N-1 position with a cyclopentyl group and at the C-3 position with a methylene bridge that is part of an acetamide functionality further linked to a phenoxypropanamide chain. Pyrazole and tetrahydropyranopyrazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities. Although specific biological data for this exact compound is not available in the public domain, analogous structures based on the pyrazole moiety are widely investigated for their potential applications, including as antibacterial, anticancer, and antifungal agents . The presence of the tetrahydropyran ring fused to the pyrazole suggests this compound could serve as a valuable intermediate or final product in multicomponent reactions (MCRs), which are powerful tools for building complex molecular architectures efficiently . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound in their exploration of new heterocyclic compounds for various scientific applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(27-17-9-3-2-4-10-17)21(25)22-13-19-18-14-26-12-11-20(18)24(23-19)16-7-5-6-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTGXRFLXSRAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN(C2=C1COCC2)C3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of this compound can be achieved through various methods. One established approach includes multi-component reactions that facilitate the formation of the tetrahydropyrano and pyrazole moieties. These synthetic strategies are crucial for developing derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:

CompoundCancer Cell LineIC50 (nM)
4aMCF-7120
4bHEPG2428
4cNUGC60
6aHEPG2399
6bDLDI890

These findings suggest that modifications in the chemical structure can lead to enhanced cytotoxic effects against specific cancer types.

The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the pyrazole and tetrahydropyrano moieties may contribute to the modulation of signaling pathways critical for cancer cell survival.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a recent study evaluating a series of pyrazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound exhibited selective cytotoxicity against liver and breast cancer cells with promising IC50 values.

Case Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the phenoxy group significantly influenced the anticancer activity of related compounds. Substituents on the phenoxy ring were found to enhance binding affinity to target proteins involved in cancer progression.

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